REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:10][OH:11])=[N:4][CH:5]=[C:6]([CH3:9])[C:7]=1Cl.[CH3:12][NH:13][CH3:14]>C(O)C>[CH3:12][N:13]([CH3:14])[C:7]1[C:6]([CH3:9])=[CH:5][N:4]=[C:3]([CH2:10][OH:11])[C:2]=1[Cl:1]
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(C1Cl)C)CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CNC
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Name
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|
Quantity
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11 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
2000 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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placed in a sealed vessel
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Type
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TEMPERATURE
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Details
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On cooling
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Type
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CUSTOM
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Details
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the reaction mixture was evaporated under reduced presure
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Type
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DISSOLUTION
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Details
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the residue dissolved in water (15 ml)
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Type
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EXTRACTION
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Details
|
ether extracted
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Type
|
DRY_WITH_MATERIAL
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Details
|
Etherial extracts were dried (K2CO3 )
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Type
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FILTRATION
|
Details
|
filtered
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Name
|
|
Type
|
product
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Smiles
|
CN(C1=C(C(=NC=C1C)CO)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |